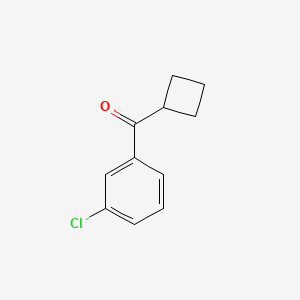

3-Chlorophenyl cyclobutyl ketone

Description

BenchChem offers high-quality 3-Chlorophenyl cyclobutyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorophenyl cyclobutyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVINGNTSZVZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642526 | |

| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-62-0 | |

| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Cyclobutyl Ketone Scaffolds in Organic Chemistry

Cyclobutane (B1203170) rings, once considered mere curiosities, are now recognized for their valuable contributions to medicinal chemistry. nih.gov Their distinct puckered geometry and the nature of their carbon-carbon bonds offer a unique three-dimensional structure that can be advantageous in the design of small-molecule drug candidates. nih.gov

The inclusion of a cyclobutane motif can impart several beneficial properties to a molecule. It can act as a conformationally restricted linker, reducing the entropic penalty upon binding to a biological target. nih.gov This constrained flexibility can lead to enhanced binding affinity and metabolic stability. nih.gov Furthermore, replacing planar aromatic rings with saturated cyclobutane structures can improve properties like aqueous solubility. nih.gov

Cyclobutyl ketones, specifically, are versatile intermediates. The ketone functional group can undergo a variety of chemical transformations, including reductions, condensations, and rearrangements like the Beckmann and Baeyer-Villiger reactions. nih.gov This chemical reactivity, coupled with the unique properties of the cyclobutane ring, makes cyclobutyl ketone scaffolds valuable building blocks in the synthesis of complex molecules with potential pharmacological applications. nih.govnih.gov

Role of Halogenated Aromatic Ketones in Synthetic Methodologies

Halogenated aromatic ketones are important precursors in a wide array of synthetic transformations. The halogen substituent, in this case, chlorine, exerts a significant influence on the reactivity of the aromatic ring. The electron-withdrawing nature of the chlorine atom at the meta-position of the phenyl ring in 3-chlorophenyl cyclobutyl ketone affects the electron density of the aromatic system, influencing its behavior in electrophilic aromatic substitution reactions.

The presence of a halogen on the aromatic ring provides a handle for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the starting ketone.

Furthermore, the ketone group itself is a site of rich chemical reactivity. It can undergo nucleophilic addition, reduction to an alcohol, or be a directing group for reactions on adjacent carbons. masterorganicchemistry.com The combination of a reactive ketone and a halogenated aromatic ring makes these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Current Research Trajectories Involving Structurally Analogous Compounds

Retrosynthetic Disconnection Strategies for the Ketone Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inlibretexts.org For 3-Chlorophenyl cyclobutyl ketone, the most logical disconnection occurs at the carbonyl group, breaking the bond between the cyclobutyl ring and the 3-chlorophenyl group. This leads to two primary precursor fragments: a cyclobutyl-containing synthon and a 3-chlorophenyl-containing synthon.

This disconnection strategy suggests two main forward synthetic approaches:

Formation of the Aromatic Ketone Linkage: This involves reacting a cyclobutyl-derived electrophile with a 3-chlorophenyl nucleophile, or vice versa.

Construction of the Cyclobutyl Ring: This approach would involve building the four-membered ring onto a pre-existing 3-chlorophenyl ketone derivative.

Each of these strategies presents its own set of advantages and challenges, which are explored in the subsequent sections.

Approaches for the Construction of the Cyclobutyl Ring System

The inherent ring strain of cyclobutanes makes their synthesis a non-trivial task. baranlab.org However, several reliable methods have been developed for the construction of this four-membered ring system.

Cycloaddition Reactions (e.g., Ketene-Alkene Cycloadditions)

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis, involving the combination of two two-π electron systems to form a cyclobutane ring. organicreactions.orgnih.govnumberanalytics.com These reactions are often initiated photochemically. baranlab.orgnumberanalytics.com A notable example is the reaction of a ketene (B1206846) with an alkene. While not directly applied to the synthesis of the target molecule in the provided context, this methodology is a fundamental approach for creating the cyclobutane core. The reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure is another example of a [2+2] cycloaddition used to form substituted cyclobutanes. ru.nl

Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope, making [2+2] cycloadditions more versatile. nih.gov For instance, visible light irradiation in the presence of a ruthenium(II) photocatalyst can facilitate the [2+2] heterodimerization of dissimilar acyclic enones. organic-chemistry.org

Intramolecular Cyclizations

Intramolecular cyclization offers another powerful strategy for synthesizing cyclobutane rings. acs.org This can involve the formation of a carbon-carbon bond within a single molecule to close the four-membered ring. For example, the reaction of 1,4-dibromobutane (B41627) in the presence of sodium can yield cyclobutane through an intramolecular Wurtz reaction. youtube.com Another approach involves the intramolecular hydroalkylation of halide-tethered styrenes, catalyzed by copper hydride, to produce enantioenriched cyclobutanes. organic-chemistry.org

Formation of the Aromatic Ketone Linkage

The final and crucial step in many synthetic routes towards 3-Chlorophenyl cyclobutyl ketone is the formation of the bond between the 3-chlorophenyl ring and the cyclobutyl carbonyl group. Friedel-Crafts acylation and Grignard reactions are the most prominent methods for achieving this transformation.

Grignard Reactions Utilizing Aryl Magnesium Halides and Acyl Chlorides/Nitriles

Grignard reagents are highly effective nucleophiles in organic synthesis. pearson.com The reaction of a Grignard reagent with a nitrile provides a classic and reliable method for ketone synthesis. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.org In the context of 3-Chlorophenyl cyclobutyl ketone, this would involve the reaction of 3-chlorophenylmagnesium bromide with cyclobutanecarbonitrile. The Grignard reagent adds to the nitrile carbon, forming an intermediate imine salt, which is then hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.comlibretexts.org

Alternatively, the reaction between an aryl Grignard reagent and an acyl chloride can be employed. For the synthesis of the related 3-chlorophenyl cyclopentyl ketone, a preferred industrial method involves the reaction of 3-chlorophenylmagnesium halide with cyclopentanecarbonyl chloride. This approach is likely applicable to the synthesis of the cyclobutyl analogue.

| Reactants | Reagents | Product | Key Transformation |

| 3-Chlorobenzonitrile, Cyclobutylmagnesium bromide | 1. Diethyl ether 2. H3O+ | 3-Chlorophenyl cyclobutyl ketone | Nucleophilic addition of Grignard reagent to nitrile followed by hydrolysis. |

| Cyclobutanecarbonyl chloride, 3-Chlorophenylmagnesium bromide | Diethyl ether | 3-Chlorophenyl cyclobutyl ketone | Nucleophilic acyl substitution. |

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org To synthesize 3-Chlorophenyl cyclobutyl ketone via this method, chlorobenzene (B131634) would be acylated with cyclobutanecarbonyl chloride in the presence of a Lewis acid.

The acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, acts as the electrophile. youtube.comkhanacademy.org The electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring deactivates it towards electrophilic substitution and directs the incoming acyl group primarily to the meta position, yielding the desired 3-chlorophenyl cyclobutyl ketone. A significant advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting arene, thus preventing polyacylation. organic-chemistry.org

| Reactants | Catalyst | Product | Key Transformation |

| Chlorobenzene, Cyclobutanecarbonyl chloride | AlCl₃ | 3-Chlorophenyl cyclobutyl ketone | Electrophilic aromatic substitution. |

Enamine-Mediated Acylation Reactions

One effective strategy for the synthesis of ketones is the Stork enamine synthesis, which involves the acylation of an enamine intermediate. libretexts.orgwikipedia.org This method offers a milder alternative to direct alkylation or acylation of ketone enolates, often preventing issues with overreaction and providing better selectivity. libretexts.org The general process involves three key steps: the formation of an enamine from a ketone and a secondary amine, the acylation of the electron-rich enamine, and subsequent hydrolysis to yield the final ketone product. libretexts.orgwikipedia.org

For the synthesis of 3-chlorophenyl cyclobutyl ketone, cyclobutanone (B123998) would first be reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form the corresponding enamine. This enamine, which is a potent nucleophile, then reacts with an acylating agent like 3-chlorobenzoyl chloride. libretexts.org The resulting iminium salt is then hydrolyzed with aqueous acid to afford 3-chlorophenyl cyclobutyl ketone. wikipedia.orglibretexts.org

The choice of the secondary amine can influence the reactivity and stability of the enamine intermediate. Below is a table of commonly used secondary amines for enamine formation.

Table 1: Secondary Amines for Enamine Synthesis

| Amine | Structure | Notes |

|---|---|---|

| Pyrrolidine | C₄H₉N | Highly reactive, commonly used. |

| Morpholine | C₄H₉NO | Forms stable enamines, often used for less reactive electrophiles. |

This method is advantageous because enamines are neutral, easier to prepare than enolates, and the reaction conditions are generally mild. libretexts.org

Stereocontrolled Synthesis of Cyclobutyl Ketone Derivatives

The synthesis of substituted cyclobutanes presents significant stereochemical challenges due to the potential for multiple stereocenters and the fluxional nature of the cyclobutane ring. calstate.edu Therefore, developing methods that control the three-dimensional arrangement of substituents is a key focus of synthetic research.

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that could potentially yield multiple. Several strategies have been developed to synthesize highly substituted cyclobutanes with excellent diastereocontrol.

One approach involves the Michael addition of nucleophiles to cyclobutenes. nih.govresearchgate.netrsc.org For instance, the addition of N-nucleophiles like imidazoles and other azoles to cyclobutene (B1205218) esters and amides can proceed with high diastereoselectivity, providing access to various heterocyclic aminocyclobutane derivatives. nih.govresearchgate.net Similarly, sulfa-Michael additions of thiols to cyclobutenes, in the presence of a base like DBU, can yield thio-substituted cyclobutanes with a diastereomeric ratio (dr) greater than 95:5. rsc.org

Rhodium-catalyzed reactions have also emerged as a powerful tool. A novel Rh(III)-catalyzed pathway involving the reaction of 2-aryl quinazolinones with alkylidenecyclopropanes (ACPs) yields highly substituted cyclobutanes. acs.org This method demonstrates broad substrate scope and excellent functional group compatibility. acs.org

Furthermore, ring contraction of readily accessible pyrrolidines using iodonitrene chemistry offers a highly stereoselective route to multisubstituted cyclobutanes. nih.gov This process, which proceeds through a radical pathway involving nitrogen extrusion, can create complex spirocyclobutanes with excellent stereocontrol (dr > 20:1). nih.gov

Table 2: Diastereoselective Methods for Substituted Cyclobutanes

| Method | Catalyst/Reagent | Substrates | Key Feature | Ref |

|---|---|---|---|---|

| Michael Addition | DBU | Cyclobutenes, N-heterocycles | High diastereoselectivity for N-heterocycle-substituted cyclobutanes. | nih.govresearchgate.net |

| Sulfa-Michael Addition | DBU | Cyclobutenes, Thiols | Yields thio-substituted cyclobutanes with dr >95:5. | rsc.org |

| Rh-Catalyzed Reaction | Rh(III) | 2-Aryl quinazolinones, Alkylidenecyclopropanes | Unprecedented C-C bond cleavage pathway. | acs.org |

Enantioselective catalysis is essential for producing specific chiral isomers, which is often critical for biological activity. Functionalized cyclobutanes and cyclobutenes are important motifs in many bioactive natural products and pharmaceuticals. nih.govacs.orgnsf.govnih.gov

Catalytic enantioselective [2+2] cycloadditions are a primary method for accessing chiral cyclobutanes and cyclobutenes. capes.gov.br A significant advancement is the use of earth-abundant cobalt catalysts for the [2+2] cycloaddition of a wide variety of alkynes and alkenyl derivatives. nih.govacs.orgnih.gov This method produces over 50 different cyclobutenes with high enantioselectivities, typically in the range of 86–97% enantiomeric excess (ee). nih.govacs.orgnih.gov These cyclobutene products can then be transformed into highly functionalized chiral cyclobutanes through further diastereoselective reactions. nih.govnih.gov

Another powerful strategy involves the enantioselective functionalization of cyclobutanones. A sequential transfer hydrogenation and C–H functionalization has been developed to access enantioenriched cyclobutanols and benzocyclobutenols with all-carbon quaternary centers. nih.gov For example, enantioselective transfer hydrogenation of a benzocyclobutenone using a (R,R)-Ts-DENEB catalyst can yield the corresponding alcohol in 93% yield and 99% ee. nih.gov

Organocatalysis also provides effective routes. Chiral Brønsted acids, such as N-triflyl phosphoramide (B1221513), have been used to catalyze the isomerization of bicyclo[1.1.0]butanes (BCBs) to furnish chiral cyclobutenes with good regio- and enantiocontrol. nih.govdicp.ac.cnacs.org This method proceeds under mild conditions with low catalyst loading and demonstrates good functional group compatibility. dicp.ac.cn

Table 3: Enantioselective Catalytic Strategies for Chiral Cyclobutyl Systems

| Method | Catalyst System | Substrate Type | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| [2+2] Cycloaddition | Cobalt / Chiral Ligand | Alkynes, Alkenyl derivatives | 86–97% | nih.govacs.orgnih.gov |

| Transfer Hydrogenation / C-H Functionalization | (R,R)-Ts-DENEB (Ruthenium) | Benzocyclobutenones | up to 99% | nih.gov |

| Isomerization of BCBs | N-triflyl phosphoramide (Brønsted Acid) | Bicyclo[1.1.0]butanes | up to 96% | dicp.ac.cn |

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthetic Efficiency

The Friedel-Crafts acylation is a classic and powerful method for forming C-C bonds and synthesizing aryl ketones. chemistryjournals.net The synthesis of 3-chlorophenyl cyclobutyl ketone can be achieved by reacting chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts reactions often require stoichiometric amounts of catalysts like AlCl₃, leading to significant waste. chemistryjournals.net Modern approaches focus on using catalytic amounts of more efficient and environmentally benign catalysts.

Optimization of reaction conditions—such as catalyst choice, catalyst loading, temperature, and time—is critical for maximizing yield and minimizing byproducts. beilstein-journals.orgresearchgate.net For the acylation of less reactive substrates like chlorobenzene, stronger catalytic systems are often necessary. researchgate.net

Studies on the acylation of various benzene derivatives have shown that iron(III) chloride (FeCl₃) can be a cost-effective and robust catalyst. beilstein-journals.org The use of ionic liquids as a reaction medium can also enhance catalytic activity and allow for catalyst recycling. beilstein-journals.org Other effective catalysts include metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and bismuth(III) triflate (Bi(OTf)₃), which can catalyze the acylation of deactivated benzenes in high yields. chemistryjournals.netresearchgate.net A synergistic effect has been observed when using a combination of a rare earth triflate (Re(OTf)₃) and trifluoromethanesulfonic acid (TfOH), which can reduce the required amount of the acid catalyst. researchgate.net

The impact of reaction parameters is summarized in the table below, based on analogous acylation reactions.

Table 4: Optimization of Friedel-Crafts Acylation Conditions

| Parameter | Variation | Effect on Yield/Efficiency | Rationale | Ref |

|---|---|---|---|---|

| Catalyst | AlCl₃ vs. FeCl₃ vs. Metal Triflates | Triflates can be more active and recyclable, allowing for lower catalyst loading. | Metal triflates are often more tolerant to moisture and can be used in catalytic amounts. | chemistryjournals.netbeilstein-journals.orgresearchgate.net |

| Catalyst Loading | 2 mol% to 10 mol% | Higher loading generally increases reaction rate and yield, but needs optimization to minimize cost and waste. | Ensures sufficient activation of the acylating agent. | beilstein-journals.org |

| Temperature | 40°C to 60°C | Higher temperature increases reaction rate but may lead to side products. | Balances reaction kinetics with selectivity. | beilstein-journals.org |

| Solvent/Medium | Conventional Solvents vs. Ionic Liquids | Ionic liquids can enhance catalyst performance and facilitate catalyst recycling. | Provides a stable and polar environment for the catalytic cycle. | beilstein-journals.org |

Large-Scale Synthesis Considerations and Process Intensification

Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges related to safety, cost, efficiency, and environmental impact. semanticscholar.orgbohrium.com For the synthesis of 3-chlorophenyl cyclobutyl ketone, likely via a Friedel-Crafts acylation, several factors must be carefully considered.

Reagent and Catalyst Selection: On a large scale, the cost and safety of reagents are paramount. While AlCl₃ is inexpensive, its use in large quantities is problematic due to the highly exothermic quenching process and the generation of corrosive HCl gas and aluminum hydroxide (B78521) waste. chemistryjournals.net Catalytic systems using more stable and recyclable Lewis acids like metal triflates or supported catalysts are preferable, despite their higher initial cost, as they reduce waste and improve process safety. chemistryjournals.netsemanticscholar.org

Process Safety and Heat Management: Friedel-Crafts acylations are often highly exothermic. Effective heat management is critical on a large scale to prevent runaway reactions. This involves using jacketed reactors with efficient cooling systems and potentially controlling the rate of addition of reagents.

Workup and Purification: The workup procedure must be robust and scalable. Quenching the reaction, separating the product, and purifying it via distillation or crystallization needs to be optimized to maximize yield and purity while minimizing solvent use and waste generation.

Process Intensification (PI): Modern chemical manufacturing increasingly employs process intensification strategies to improve safety, efficiency, and sustainability. mdpi.com PI involves designing novel equipment and techniques that lead to smaller, cleaner, and more energy-efficient processes. mdpi.com For the synthesis of 3-chlorophenyl cyclobutyl ketone, this could involve:

Flow Chemistry: Moving from traditional batch reactors to continuous flow reactors can offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety. bohrium.com They also enable easier automation and can lead to higher yields and purity.

Multifunctional Reactors: Combining reaction and separation steps into a single unit, such as a reactive distillation column, can significantly improve efficiency by removing a product as it is formed, thereby shifting the reaction equilibrium to favor higher conversion. mdpi.com

These advanced manufacturing technologies are key to developing a commercially viable and sustainable process for the large-scale production of 3-chlorophenyl cyclobutyl ketone and related compounds. bohrium.com

Reactivity Profiles of the Ketone Carbonyl Group

The carbonyl group is a key site for chemical reactions, characterized by the electrophilicity of the carbonyl carbon. This allows for a range of transformations, including nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions

The ketone functionality of 3-Chlorophenyl cyclobutyl ketone readily undergoes nucleophilic addition. A prominent example is the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. For instance, the addition of isobutyl magnesium bromide to 1-(3-chlorophenyl)cyclobutanecarbonitrile, a precursor to the ketone, forms an imine intermediate which upon hydrolysis yields the ketone itself. In a more direct transformation on the ketone, reacting it with a Grignard reagent like isobutyl magnesium bromide would lead to the formation of a tertiary alcohol after acidic workup.

Another significant reaction is the formation of a cyanohydrin, which can be a key step in extending the carbon chain. While direct studies on 3-Chlorophenyl cyclobutyl ketone are limited, its precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029), highlights the importance of the nitrile group in the synthesis of related structures. researchgate.net

The following table summarizes a key reaction that, while starting from the nitrile, leads to the formation of the ketone as a crucial intermediate, demonstrating the type of nucleophilic additions relevant to this structure.

| Reaction | Reactant | Reagent | Intermediate Product | Reference |

| Grignard Reaction | 1-(4-chlorophenyl)cyclobutanecarbonitrile | Isobutyl magnesium bromide | Magnesium complex (imine) |

Table 1: Nucleophilic addition leading to the ketone intermediate.

Reduction Reactions to Form Alcohols

The ketone group can be efficiently reduced to a secondary alcohol, (3-chlorophenyl)(cyclobutyl)methanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

In synthetic pathways leading to Sibutramine, a tandem Grignard-reduction reaction on 1-(4-chlorophenyl)cyclobutanecarbonitrile has been described. researchgate.net After the Grignard reagent adds to the nitrile, the resulting imine is reduced in situ. A patent describes a process where, after the Grignard reaction, sodium borohydride is added to the mixture, achieving the reduction and yielding the corresponding amine after hydrolysis. google.com A similar reduction of 3-Chlorophenyl cyclobutyl ketone itself with NaBH₄ would be expected to proceed with high yield to the secondary alcohol.

| Reaction | Reactant | Reagent | Product | Yield | Reference |

| Reductive Amination | 1-(4-chlorophenyl)cyclobutanecarbonitrile & Isobutyl magnesium bromide | NaBH₄ | 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine | 91.6% (crude) | google.com |

Table 2: Reduction reaction in a related synthesis.

Oxidation Pathways to Carboxylic Acid Derivatives

The oxidation of ketones like 3-Chlorophenyl cyclobutyl ketone can lead to carboxylic acid derivatives, though this is a less common transformation compared to reduction. One such pathway is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. Research on the functionalization of cyclobutyl ketones has shown that the ketone motif can be converted into an ester via Baeyer-Villiger oxidation. nih.gov In this reaction, the regioselectivity of the migratory aptitude (aryl vs. cyclobutyl group) is a critical factor. The reaction allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, leading to different ester products. nih.gov Another potential, though more destructive, oxidation involves strong oxidizing agents like potassium permanganate, which could potentially cleave the molecule at the carbonyl group under harsh conditions.

Transformations of the Chlorophenyl Moiety

The 3-chlorophenyl group also presents sites for chemical modification, either through substitution of the chlorine atom or by substitution on the aromatic ring itself.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group, such as chlorine, on an aromatic ring by a nucleophile. masterorganicchemistry.comyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.comlibretexts.org

In the case of 3-Chlorophenyl cyclobutyl ketone, the cyclobutylcarbonyl group is an electron-withdrawing group. However, it is positioned meta to the chlorine atom. This meta-positioning does not allow for the direct resonance stabilization of the negative charge onto the carbonyl group. libretexts.org Consequently, 3-Chlorophenyl cyclobutyl ketone is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. For SNAr to occur, more forcing conditions or the presence of a catalyst would likely be required. science.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The outcome of such reactions on a substituted benzene ring is directed by the electronic properties of the existing substituents.

In 3-Chlorophenyl cyclobutyl ketone, there are two substituents to consider:

The Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance. lumenlearning.com

The Cyclobutylcarbonyl group (-CO-cyclobutyl): This is a deactivating group due to both its inductive and resonance electron-withdrawing effects. It acts as a meta-director. youtube.com

The combined influence of these two groups will direct incoming electrophiles. The powerful meta-directing effect of the carbonyl group and the ortho-, para-directing effect of the chlorine atom will result in substitution at positions ortho to the chlorine and meta to the ketone group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orglumenlearning.com

Cyclobutyl Ring Opening and Rearrangement Reactions

The inherent ring strain of the cyclobutane moiety in 3-chlorophenyl cyclobutyl ketone makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are driven by the release of this strain and can lead to the formation of more complex molecular architectures.

Strain-Release Driven Ring Cleavage Mechanisms

The high ring strain energy of cyclobutanone, estimated to be around 120 kJ mol⁻¹, is a primary driver for its chemical reactivity. nih.gov This inherent strain facilitates ring-opening pathways, particularly under photochemical conditions. nih.gov For instance, UV-excited cyclobutanone can undergo α-cleavage to form a biradical intermediate, which can then fragment into ethene and ketene, or decarbonylate to yield cyclopropane (B1198618) and propene. nih.gov

In the context of 3-chlorophenyl cyclobutyl ketone, the presence of the aryl group can influence the course of these reactions. While specific studies on the 3-chloro substituted variant are limited, the general principles of strain-release driven cleavage apply. The cleavage of the C-C bond adjacent to the carbonyl group is a common pathway, leading to open-chain intermediates that can be trapped or undergo further reactions.

Ring Expansion Pathways to Larger Carbocyclic Systems

The strained nature of the cyclobutyl ring also provides a driving force for ring expansion reactions, allowing for the synthesis of larger carbocyclic systems such as cyclopentanones. youtube.com One common method involves the reaction of aryl cyclobutanones with trimethylsilyldiazomethane, catalyzed by a Lewis acid like scandium(III) triflate, which preferentially leads to methylene (B1212753) migration and the formation of the ring-expanded enol silane. organic-chemistry.org Subsequent hydrolysis then yields the corresponding cyclopentanone. organic-chemistry.org

Another strategy involves the visible light-mediated photocatalytic arylation and ring expansion of alkenylcyclobutanols, derived from cyclobutyl ketones, using aryldiazonium salts to produce functionalized cyclic ketones. organic-chemistry.org These methods highlight the utility of the cyclobutyl ketone scaffold as a precursor to more complex cyclic structures.

Photochemical Rearrangements (e.g., Norrish-Yang Cyclization)

Photochemical reactions, particularly the Norrish-Yang cyclization, represent a significant class of rearrangements for aryl cyclobutyl ketones. nih.govchem-station.com This intramolecular reaction involves the photo-induced abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. chem-station.com Subsequent cyclization of this biradical results in the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.comresearchgate.netnih.gov

This Norrish-Yang reaction is a key step in a two-step sequence that amounts to a formal γ-C-H functionalization of cyclobutyl ketones. nih.gov The resulting bicyclo[1.1.1]pentan-2-ol can then undergo further transformations. nih.govdocumentsdelivered.comresearchgate.netnih.gov It's important to note that electron-deficient aryl cyclobutyl ketones are effective substrates for the Norrish-Yang cyclization, while electron-rich variants may fail to undergo this reaction. nih.gov

C-H Functionalization Strategies at the Cyclobutyl Ring

Direct functionalization of the C-H bonds of the cyclobutyl ring offers an efficient route to introduce molecular complexity. Palladium catalysis has emerged as a powerful tool for these transformations.

Palladium-Catalyzed C-H/C-C Functionalization

Palladium catalysis enables the direct functionalization of C-H bonds in cyclobutyl ketones. nih.gov A notable strategy involves a sequential C-H/C-C functionalization approach. nih.govdocumentsdelivered.comresearchgate.netnih.gov This process begins with a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.comresearchgate.netnih.gov This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and subsequent functionalization with various coupling partners. nih.govdocumentsdelivered.comresearchgate.netnih.gov

This method allows for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity, exclusively forming the cis-isomer. nih.gov The use of specific ligands is crucial for the success of this palladium-catalyzed C-C cleavage/functionalization step. nih.govdocumentsdelivered.comresearchgate.net

Formal γ-C-H Functionalization of Cyclobutyl Ketones

The selective functionalization of the γ-C-H bond of cyclobutyl ketones presents a synthetic challenge due to the preference for C-H activation at the more proximal β-position. nih.gov To overcome this, a two-step strategy has been developed that constitutes a formal γ-C-H functionalization. nih.govdocumentsdelivered.comresearchgate.netnih.gov

As previously mentioned, this sequence involves an initial Norrish-Yang cyclization to generate a bicyclo[1.1.1]pentan-2-ol. nih.gov This photochemical step effectively activates the γ-position. The subsequent palladium-catalyzed ring-opening and functionalization of the bicyclic intermediate provides access to cis-1,3-disubstituted cyclobutanes. nih.govdocumentsdelivered.comresearchgate.netnih.gov This approach provides a valuable route to these otherwise difficult-to-synthesize building blocks. nih.gov

Compound List

| Compound Name |

| 3-Chlorophenyl cyclobutyl ketone |

| Ethene |

| Ketene |

| Cyclopropane |

| Propene |

| Cyclopentanone |

| Trimethylsilyldiazomethane |

| Bicyclo[1.1.1]pentan-2-ol |

| Scandium(III) triflate |

| Aryldiazonium salts |

| Enol silane |

| Alkenylcyclobutanols |

Interactive Data Table: Reactions of Cyclobutyl Ketones

| Reaction Type | Reagents/Conditions | Key Intermediate(s) | Product(s) | Ref. |

| Strain-Release Ring Cleavage | UV light | Biradical | Ethene, Ketene, Cyclopropane, Propene | nih.gov |

| Ring Expansion | Trimethylsilyldiazomethane, Sc(OTf)₃ | Enol silane | Cyclopentanone | organic-chemistry.org |

| Norrish-Yang Cyclization | UV light | 1,4-Biradical | Bicyclo[1.1.1]pentan-2-ol | nih.govchem-station.com |

| Pd-Catalyzed C-H/C-C Functionalization | Pd catalyst, Ligand, Coupling Partner | Bicyclo[1.1.1]pentan-2-ol | cis-γ-functionalized cyclobutyl ketones | nih.gov |

| Formal γ-C-H Functionalization | 1. UV light 2. Pd catalyst, Coupling Partner | Bicyclo[1.1.1]pentan-2-ol | cis-1,3-disubstituted cyclobutanes | nih.gov |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the intricate mechanisms and identifying the transient intermediates are crucial for controlling the reaction outcomes and designing novel synthetic methodologies. The following subsections explore the catalytic cycles in metal-catalyzed reactions and the pathways involved in radical transformations of the title compound.

Transition metal catalysis offers a powerful tool for the functionalization of 3-chlorophenyl cyclobutyl ketone, primarily through the activation and cleavage of the strained C-C bonds of the cyclobutane ring. While specific catalytic cycles for 3-chlorophenyl cyclobutyl ketone are not extensively documented, plausible mechanisms can be inferred from studies on related aryl cyclobutyl ketones and their derivatives. These reactions often involve palladium or rhodium catalysts and proceed through a series of well-defined elementary steps.

A general catalytic cycle for the transformation of cyclobutyl ketones often commences with the coordination of the ketone to the metal center. The high ring strain of the cyclobutane facilitates the subsequent oxidative addition of a C-C bond to the metal, forming a metallacyclic intermediate. This key step is driven by the release of approximately 26 kcal/mol of ring strain energy. The nature of the 3-chlorophenyl group, being an electron-withdrawing substituent, can influence the rate and regioselectivity of this C-C bond cleavage.

One illustrative example involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. rsc.org In a related transformation, a plausible catalytic cycle for a palladium-catalyzed C-C bond functionalization of a bicyclo[1.1.1]pentan-2-ol, derived from an aryl cyclobutyl ketone, involves a Pd(II)/Pd(IV) cycle. nih.gov The proposed mechanism begins with the coordination of the hydroxyl group to the Pd(II) catalyst, followed by a strain-releasing β-carbon elimination to form a key organopalladium(II) intermediate. nih.gov This intermediate can then undergo oxidative addition with an aryl iodide to generate a Pd(IV) species, which upon reductive elimination, yields the functionalized product and regenerates the active Pd(II) catalyst. nih.gov

Similarly, rhodium catalysts are effective in promoting ring-expansion reactions of cyclobutenones, which share structural similarities with cyclobutyl ketones. numberanalytics.com A proposed mechanism involves the insertion of the rhodium catalyst into a C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and finally, reductive elimination to afford a cyclopentenone. numberanalytics.com

The key steps in these transition metal-mediated transformations are summarized in the table below.

| Step | Description | Intermediate(s) |

| Coordination | The ketone substrate binds to the transition metal center. | Metal-ketone complex |

| Oxidative Addition | Cleavage of a strained C-C bond of the cyclobutane ring and formation of a metallacycle. | Metallacyclopentanone |

| Migratory Insertion | Insertion of a coupling partner (e.g., an alkene or alkyne) into the metal-carbon bond of the metallacycle. | Expanded metallacycle |

| β-Hydride Elimination | Elimination of a hydrogen atom from a carbon β to the metal center, often leading to the formation of an unsaturated product. | Metal-hydride complex |

| Reductive Elimination | Formation of a new C-C or C-H bond in the product and regeneration of the catalytically active metal species. | Product and regenerated catalyst |

It is important to note that the specific pathway and the stability of the intermediates can be significantly influenced by the choice of the metal, the ligands, and the reaction conditions, as well as the electronic properties of the aryl substituent on the cyclobutyl ketone.

In addition to transition metal-mediated processes, 3-chlorophenyl cyclobutyl ketone can undergo transformations through radical pathways, often initiated by photochemical methods. The high ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions upon the formation of a radical intermediate.

A primary photochemical process for ketones is the Norrish Type I cleavage , which involves the homolytic cleavage of the α-carbon-carbonyl bond upon excitation with UV light. libretexts.orgyoutube.com For 3-chlorophenyl cyclobutyl ketone, this would lead to the formation of a diradical species. The stability of the resulting radicals plays a crucial role in the subsequent reaction pathways. The acyl radical can subsequently lose carbon monoxide to generate a second alkyl radical.

The resulting diradical can undergo several transformations:

Decarbonylation followed by recombination: The diradical can lose a molecule of carbon monoxide to form a 1,4-diradical, which can then cyclize to form a cyclopropane derivative or undergo other rearrangements.

Intramolecular disproportionation: This can lead to the formation of an unsaturated aldehyde or ketone.

Ring-opening: The high strain of the cyclobutane ring can drive the ring-opening of the initial radical to form a more stable, linear radical species. This is a common pathway in the photolysis of cyclobutanones. nih.gov

Another significant radical pathway is the Norrish-Yang reaction , which is an intramolecular γ-hydrogen abstraction by the excited carbonyl group. nih.govnih.gov For aryl cyclobutyl ketones, this can lead to the formation of a 1,4-biradical, which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This bicyclic alcohol can then be a substrate for further functionalization reactions.

The generation and fate of radical intermediates in the transformation of cyclobutyl ketones are outlined below.

| Radical Generation Method | Initial Radical Intermediate(s) | Subsequent Transformations |

| Norrish Type I Cleavage | Acyl radical and cyclobutyl radical (as a diradical) | Decarbonylation, recombination, disproportionation, ring-opening |

| Norrish-Yang Reaction | 1,4-Biradical | Intramolecular cyclization to form bicyclo[1.1.1]pentan-2-ol |

| Radical-induced Ring Opening | Cyclobutyloxy radical or cyclobutylcarbinyl radical | Ring-opening to form γ,δ-unsaturated ketones |

Recent studies have also explored photoredox-catalyzed ring-opening reactions of cyclobutanes, where a cyclobutylcarbinyl radical can be generated to access γ,δ-unsaturated ketones. rsc.org These radical-mediated transformations highlight the versatility of the cyclobutane ring as a reactive scaffold in organic synthesis.

Spectroscopic and Structural Elucidation of 3 Chlorophenyl Cyclobutyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-Chlorophenyl cyclobutyl ketone, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The 3-chlorophenyl group gives rise to a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern (meta-disubstituted) results in four unique aromatic protons. The proton ortho to the carbonyl group is expected to be the most deshielded due to the electron-withdrawing nature of the ketone.

The cyclobutyl ring protons exhibit signals in the aliphatic region. The single proton on the carbon adjacent to the carbonyl (the α-proton) is a methine proton and will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. nih.gov The remaining six protons on the other three carbons of the cyclobutyl ring will appear as overlapping multiplets, typically in the range of δ 1.8-2.5 ppm. The spectrum of cyclobutane (B1203170) itself shows a single peak at 1.96 ppm, which serves as a basic reference. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chlorophenyl Cyclobutyl Ketone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.2 - 7.8 | Multiplet (m) |

| Cyclobutyl Methine (α to C=O) | 3.5 - 4.0 | Multiplet (m) |

This is a predictive table based on analogous structures.

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule. The spectrum of 3-Chlorophenyl cyclobutyl ketone would display signals for the carbonyl carbon, the aromatic carbons, and the cyclobutyl carbons.

The carbonyl carbon (C=O) signal is characteristically found far downfield, typically in the range of δ 190-215 ppm for ketones. openstax.orgwisc.edu The six aromatic carbons will have distinct signals, with their chemical shifts influenced by the chloro and acyl substituents. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the carbonyl group (C-C=O) are ipso-carbons and their shifts can be predicted using substituent effect data. General studies on alkyl phenyl ketones show that substitution on the aromatic ring causes distinct variations in the carbon shieldings. cdnsciencepub.comcdnsciencepub.com

The four carbons of the cyclobutyl ring will also produce distinct signals. The α-carbon (methine) attached to the carbonyl will be deshielded compared to the other three carbons of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chlorophenyl Cyclobutyl Ketone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-C=O (ipso) | 135 - 140 |

| Aromatic C-Cl (ipso) | 133 - 138 |

| Aromatic C-H | 125 - 135 |

| Cyclobutyl C-α | 45 - 55 |

| Cyclobutyl C-β | 20 - 30 |

This is a predictive table based on analogous structures and known substituent effects. wisc.educdnsciencepub.comcdnsciencepub.com

To unambiguously assign all proton and carbon signals and to probe the molecule's stereochemistry, advanced NMR techniques are employed.

2D Correlated Spectroscopy (COSY): This experiment would reveal ¹H-¹H coupling correlations, confirming which protons are on adjacent carbons. For instance, it would show a correlation between the cyclobutyl methine proton and its neighboring methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. ipb.pt It is invaluable for piecing together the molecular skeleton. For example, HMBC would show a correlation from the cyclobutyl methine proton to the carbonyl carbon and the ipso-aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial relationships between atoms, regardless of their bonding connectivity. nanalysis.comlibretexts.org A key use for this compound would be to observe the NOE between the cyclobutyl methine proton and the ortho-protons of the phenyl ring. The presence of this cross-peak would confirm their proximity in space, providing information about the preferred conformation around the C-C bond connecting the two rings. acs.orgresearchgate.netyoutube.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information. The molecular formula of 3-Chlorophenyl cyclobutyl ketone is C₁₁H₁₁ClO. chemspider.com

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (e.g., to four or more decimal places).

The fragmentation of ketones in MS is well-understood. libretexts.orgmiamioh.edu The primary fragmentation pathway for 3-Chlorophenyl cyclobutyl ketone is expected to be α-cleavage, where the bond adjacent to the carbonyl group breaks. Two main α-cleavage pathways are possible:

Loss of the cyclobutyl radical (•C₄H₇) to form the 3-chlorobenzoyl cation.

Loss of the 3-chlorophenyl radical (•C₆H₄Cl) to form the cyclobutylacylium ion.

The presence of chlorine is readily identified by the characteristic M+2 isotope peak for ³⁷Cl, which has a natural abundance of about one-third that of ³⁵Cl.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 3-Chlorophenyl Cyclobutyl Ketone

| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₁³⁵ClO]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₇H₄³⁵ClO]⁺ | α-cleavage (loss of •C₄H₇) |

| 83 | [C₅H₇O]⁺ | α-cleavage (loss of •C₆H₄Cl) |

| 111 | [C₆H₄³⁵Cl]⁺ | Chlorophenyl cation |

This is a predictive table based on established fragmentation patterns for ketones. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of 3-Chlorophenyl cyclobutyl ketone is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For aromatic ketones, this peak typically appears in the range of 1685-1705 cm⁻¹, a lower frequency than for saturated ketones (around 1715 cm⁻¹) due to conjugation with the phenyl ring. openstax.orgspectroscopyonline.com The four-membered cyclobutyl ring can introduce ring strain, which tends to increase the C=O stretching frequency compared to an open-chain ketone. libretexts.org Therefore, the final position of the C=O band is a balance of these two effects.

Other expected absorptions include:

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: In the fingerprint region, typically 1000-1100 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for 3-Chlorophenyl Cyclobutyl Ketone

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Medium |

| < 3000 | Aliphatic C-H Stretch | Medium |

| 1685 - 1705 | Carbonyl (C=O) Stretch | Strong |

| 1450 - 1600 | Aromatic C=C Stretch | Medium-Weak |

This table is based on typical IR frequencies for aromatic ketones. openstax.orgspectroscopyonline.comlibretexts.orgpressbooks.pub

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 3-Chlorophenyl cyclobutyl ketone can be grown, this technique would provide a wealth of structural data.

While a crystal structure for this specific molecule was not found, analysis of related structures, such as derivatives containing a chlorophenyl cyclobutyl moiety, provides insight into what could be expected. researchgate.net The analysis would yield exact bond lengths, bond angles, and torsion angles. Key parameters of interest would include:

The C=O bond length.

The planarity of the phenyl ring.

The puckering of the cyclobutyl ring.

The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, which indicates the degree of steric hindrance and its effect on electronic conjugation.

Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···π interactions, which dictate the solid-state packing arrangement.

Crystal System and Space Group Analysis

The determination of a compound's crystal system and space group is achieved through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, and the symmetry of the unit cell, which is the fundamental repeating unit of a crystal lattice.

As of the current literature survey, a complete single-crystal X-ray diffraction study for 3-Chlorophenyl cyclobutyl ketone has not been published. Consequently, definitive data regarding its specific crystal system (e.g., monoclinic, orthorhombic) and space group are not available.

However, analysis of a structurally related, albeit more complex, molecule, N-(1-(1-(p-chlorophenyl)cyclobutyl)-3-methylbutyl)-N,N-dimethylamine hydrochloride monohydrate, reveals that its anhydrous salt crystallizes in the monoclinic system with the space group P2₁/n researchgate.net. Its monohydrate form is reported to be orthorhombic with the space group Pbcn researchgate.net. While this information pertains to a different molecule, it highlights the types of crystal structures that can be adopted by compounds containing the chlorophenyl cyclobutyl moiety. A definitive analysis of 3-Chlorophenyl cyclobutyl ketone would require its successful crystallization and subsequent X-ray diffraction analysis.

Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The intermolecular and intramolecular interactions within a molecular crystal dictate its packing, stability, and physical properties. For 3-Chlorophenyl cyclobutyl ketone, several types of non-covalent interactions are theoretically possible.

The molecule itself is not a hydrogen bond donor, as it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen. However, the oxygen atom of the carbonyl group (C=O) can act as a hydrogen bond acceptor in the presence of suitable donor molecules.

A more significant interaction for this molecule is the potential for halogen bonding. The chlorine atom attached to the phenyl ring can act as a halogen bond donor. This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential (known as a σ-hole) on the outermost portion of the halogen atom, along the axis of the C-Cl bond acs.orgacs.org. This electrophilic region can engage in an attractive interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the carbonyl oxygen of another ketone molecule researchgate.netnih.gov.

The strength of such halogen bonds is tunable and directional, increasing in the order F < Cl < Br < I nih.gov. In the solid state, these C−Cl···O=C interactions could play a crucial role in the crystal packing, potentially forming supramolecular assemblies like chains or sheets researchgate.netresearchgate.net.

In addition to these specific interactions, the molecule's structure is governed by weaker forces such as dipole-dipole interactions, arising from the polar carbonyl group and the C-Cl bond, and ubiquitous van der Waals forces.

Table 1: Potential Inter- and Intramolecular Interactions for 3-Chlorophenyl Cyclobutyl Ketone

| Interaction Type | Donor/Region | Acceptor/Region | Potential Role |

| Halogen Bonding | Chlorine Atom (σ-hole) | Carbonyl Oxygen (Lone Pair) | Crystal packing, supramolecular assembly |

| Dipole-Dipole | Polar C=O and C-Cl bonds | Polar C=O and C-Cl bonds | Molecular alignment and cohesion |

| Van der Waals | Entire Molecule | Entire Molecule | General packing and stability |

| Hydrogen Bonding | (External Donor) | Carbonyl Oxygen (Lone Pair) | Co-crystallization, solvent interaction |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds like 3-Chlorophenyl cyclobutyl ketone. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile or thermally sensitive compounds. For 3-Chlorophenyl cyclobutyl ketone, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be separated from impurities based on differences in hydrophobicity, with retention time being the key parameter for identification and peak area used for quantification and purity determination. While specific methods for this exact ketone are not detailed in the literature, methods for similar ketones, such as Michler's ketone, utilize a C18 column with a mobile phase of acetonitrile and a buffer, demonstrating the applicability of the technique sielc.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds. 3-Chlorophenyl cyclobutyl ketone is expected to be sufficiently volatile for GC analysis. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This "fingerprint" allows for highly confident identification, while the GC retention time provides an additional layer of confirmation. GC-MS is widely used for its high sensitivity and specificity in identifying and quantifying components in a mixture nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for confirming the identity of the main peak and identifying impurities in an HPLC chromatogram. After separation on the LC column, the eluent is ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent molecule and any fragments. This provides molecular weight confirmation and structural information. Commercial suppliers of related compounds often use LC-MS to verify product identity bldpharm.com.

Table 2: Chromatographic Techniques for 3-Chlorophenyl Cyclobutyl Ketone

| Technique | Principle of Separation | Information Obtained | Suitability for Compound |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Retention time, purity (%), quantification. | High, especially for purity assessment of non-volatile impurities. |

| GC-MS | Partitioning between a gas mobile phase and a stationary phase based on volatility/boiling point. | Retention time, mass spectrum (fragmentation pattern), structural identification. | High, assuming sufficient volatility and thermal stability. |

| LC-MS | HPLC separation followed by mass analysis. | Retention time, molecular weight confirmation, structural information of impurities. | High, provides definitive identification of separated components. |

Computational and Theoretical Chemistry Investigations of 3 Chlorophenyl Cyclobutyl Ketone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost. nanobioletters.comchemrxiv.org For molecules like 3-chlorophenyl cyclobutyl ketone, DFT calculations can elucidate a range of molecular characteristics critical for predicting its chemical behavior. These calculations are often performed using specific functionals and basis sets, such as the B3LYP functional combined with the cc-pVDZ or 6-31G+(d,p) basis sets, to model the system accurately. niscpr.res.innih.gov

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process computationally finds the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral angles. nanobioletters.com

For related cyclobutyl ketones, DFT calculations have been used to optimize the molecular geometry. niscpr.res.innanobioletters.com For instance, in a study on a similar compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the bond lengths of the cyclobutane (B1203170) ring were found to be around 1.57 Å, slightly elongated from the typical C-C single bond length of 1.54 Å, which is attributed to ring strain and substituent effects. niscpr.res.in The bond angles within the puckered cyclobutane ring deviate significantly from the ideal 109.5° of sp³ hybridized carbons, a direct consequence of the strained four-membered ring. The orientation of the 3-chlorophenyl group relative to the cyclobutyl ketone moiety is determined by the dihedral angles, and conformational analysis, often done by scanning the potential energy surface, helps identify the most stable conformers. These studies often reveal that the energy differences between various conformers can be very small. nanobioletters.com

Table 1: Representative Optimized Geometric Parameters (Based on Analogous Cyclobutyl Ketones)

| Parameter | Typical Calculated Value (Å or °) | Comment |

| C-C (cyclobutane) | ~1.57 Å | Elongated due to ring strain. niscpr.res.in |

| C=O (ketone) | ~1.21 Å | Typical for a conjugated ketone. |

| C-Cl (aromatic) | ~1.74 Å | Standard length for an aryl chloride. |

| C-C-C (cyclobutane) | ~88-90° | Indicative of high ring strain. |

| O=C-C (cyclobutane) | ~120-122° | Reflects sp² hybridization of the carbonyl carbon. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. libretexts.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more chemically reactive. nih.gov In contrast, a large HOMO-LUMO gap implies high kinetic stability. researchgate.net For aromatic ketones, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group and the conjugated system. The presence of the electron-withdrawing chlorine atom on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO and influence the charge distribution within these orbitals. nih.gov

Table 2: Frontier Molecular Orbital Properties and Their Significance

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. libretexts.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the electron-rich and electron-poor regions, which in turn predicts how a molecule will interact with other reagents, particularly in electrophilic and nucleophilic attacks. nanobioletters.commdpi.com

The standard color scheme uses red to denote regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue to denote regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. walisongo.ac.id For 3-chlorophenyl cyclobutyl ketone, the MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The hydrogen atoms of the cyclobutyl and phenyl rings would exhibit positive potential (blueish). The chlorine atom, being highly electronegative, would also create a region of negative potential, while influencing the potential of the adjacent carbon atoms on the phenyl ring. nih.gov This mapping helps to predict sites for hydrogen bonding and other non-covalent interactions. mdpi.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. niscpr.res.in

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. By comparing the calculated frequencies with experimental spectra, researchers can confidently assign specific peaks to the stretching or bending of particular bonds (e.g., C=O stretch, C-Cl stretch, C-H bends). A good correlation between theoretical and experimental data confirms that the optimized geometry is a true representation of the molecule. nanobioletters.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. niscpr.res.in These predicted shifts are instrumental in assigning the signals in experimental NMR spectra, especially for complex structures where signals may overlap. The accuracy of these predictions provides further validation for the computed electronic structure. niscpr.res.innanobioletters.com

Quantum Chemical Descriptors and Their Correlation with Reactivity

From the energies of the frontier orbitals (HOMO and LUMO), a set of global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.netrsc.org These descriptors provide a quantitative basis for the concepts of Lewis acid-base theory and hardness/softness.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity; it describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from half of the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive than hard molecules. rsc.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It quantifies the global electrophilic nature of a compound. researchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Interpretation

| Descriptor | Formula (Koopmans' Theorem) | Interpretation |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO)/2 | A measure of the molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO)/2 | Resistance to deformation or change; hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1/η | A measure of polarizability and reactivity; soft molecules are more reactive. rsc.org |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electrophilic character of a molecule. researchgate.net |

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation barriers, providing a detailed, step-by-step picture of how a reaction proceeds.

For cyclobutyl aryl ketones, a relevant reaction is the Norrish-Yang cyclization . This photochemical reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical intermediate. This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative. nih.gov Computational modeling, particularly with DFT, can be used to:

Investigate the triplet excited state of the ketone, which is often the reactive state. chemrxiv.org

Model the transition state for the hydrogen abstraction step.

Analyze the stability and subsequent reaction pathways of the biradical intermediate.

Furthermore, these computationally generated intermediates can be subjects of further modeled reactions, such as palladium-catalyzed C-C bond cleavage and functionalization, which is a modern synthetic strategy to create valuable 1,3-disubstituted cyclobutane building blocks. nih.gov Computational studies can help rationalize the stereospecific outcomes of such reactions and aid in the design of more efficient catalysts and ligands. mdpi.com

Stereoselectivity Predictions and Rationalization of Stereochemical Outcomes

Computational studies are instrumental in predicting and explaining the stereoselectivity observed in reactions involving 3-Chlorophenyl cyclobutyl ketone. Density Functional Theory (DFT) calculations, in particular, have been effectively used to model reactions and rationalize the formation of specific stereoisomers.

Research on the hydride reduction of analogous 3-substituted cyclobutanones, such as 3-phenylcyclobutanone, has demonstrated that these reactions are highly selective, predominantly forming the cis-alcohol. vub.ac.be This pronounced selectivity can be further enhanced by modifications to the reaction conditions, such as lowering the temperature or decreasing the polarity of the solvent. vub.ac.be A synergistic approach combining experimental work with computational analysis has been employed to understand the factors governing this stereoselectivity, including reaction temperature, solvent, the nature of the substituent on the cyclobutane ring, and the size of the reducing agent. vub.ac.be

For instance, in the reduction of 3-phenylcyclobutanone, the formation of the cis-alcohol is favored with a selectivity of over 90%, regardless of the steric bulk of the hydride reagent. vub.ac.be Quantum-chemical calculations, often performed with software like the Gaussian quantum chemistry package, help to elucidate the underlying stereocontrolling factors. vub.ac.be These computational models analyze the transition states of the reaction, revealing the energetic preferences for the formation of one stereoisomer over another.

Furthermore, palladium-catalyzed C(sp³)–H arylation reactions of cyclobutyl ketones have been developed to synthesize chiral trisubstituted cyclobutanes. nih.govnih.gov In these reactions, the use of chiral transient directing groups and electron-deficient pyridone ligands is crucial for achieving high enantioselectivity. nih.govnih.gov Interestingly, the choice of different silver salts as additives can lead to a reversal of enantioselectivity. nih.govnih.gov Computational studies suggest that the rate-limiting step in these transformations can be influenced by the reaction conditions, which in turn dictates the stereochemical outcome. nih.gov

A sequential C–H/C–C functionalization strategy has also been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from aryl cyclobutyl ketones. nih.govnih.gov This method proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond cleavage and functionalization, yielding exclusively the cis-isomer. nih.govnih.gov

The following table summarizes key findings from computational studies on related cyclobutyl ketones that can be extrapolated to predict the stereochemical outcomes for 3-Chlorophenyl cyclobutyl ketone.

| Reaction Type | Key Finding | Implication for 3-Chlorophenyl cyclobutyl ketone |

| Hydride Reduction | Highly selective for cis-alcohol formation in 3-phenylcyclobutanone. vub.ac.be | The reduction of 3-Chlorophenyl cyclobutyl ketone is predicted to yield predominantly the cis-3-(3-chlorophenyl)cyclobutanol. |

| Pd-catalyzed C-H Arylation | Enantioselectivity is controlled by chiral ligands and additives. nih.govnih.gov | Specific stereoisomers of arylated 3-Chlorophenyl cyclobutyl ketone derivatives can be selectively synthesized. |

| Sequential C-H/C-C Functionalization | Exclusively forms cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov | Functionalization at the 3-position of the cyclobutane ring is expected to proceed with high cis-selectivity. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules like 3-Chlorophenyl cyclobutyl ketone. These simulations model the atomic motions of a molecule over time, providing insights into its flexibility, preferred shapes (conformations), and the energetic barriers between them.

The conformational behavior of cyclic molecules, including cyclobutane derivatives, is a key determinant of their reactivity and biological activity. researchgate.net For cyclobutane itself, the ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of substituents, such as the 3-chlorophenyl and ketone groups in the target molecule, further influences the conformational preferences.

MD simulations, often coupled with methods like replica exchange molecular dynamics (REMD), are particularly useful for sampling the complex conformational space of cyclic compounds. nih.gov These methods can overcome the challenge of getting trapped in local energy minima, ensuring a more thorough exploration of the possible conformations. researchgate.netnih.gov

For 3-Chlorophenyl cyclobutyl ketone, MD simulations can be used to:

Identify the lowest energy conformations of the molecule.

Determine the relative populations of different conformers at a given temperature.

Analyze the puckering of the cyclobutane ring and the orientation of the substituents.

Understand how the molecule's shape changes in different solvent environments.

The data generated from MD simulations, such as the potential energy surface and the distribution of dihedral angles, provides a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule interacts with other reagents and for rationalizing the stereochemical outcomes of its reactions.

The following table outlines the types of data obtained from molecular dynamics simulations and their significance.

| Data from MD Simulations | Significance |

| Conformational Ensembles | Provides a collection of the most probable shapes of the molecule. |

| Potential Energy Surface | Maps the energy of the molecule as a function of its geometry, identifying stable conformers and transition states. |

| Dihedral Angle Distributions | Characterizes the flexibility of the molecule and the preferred orientations of its functional groups. |

| Root-Mean-Square Deviation (RMSD) | Measures the structural changes of the molecule over the course of the simulation. |

By applying these computational techniques, researchers can gain a deep and predictive understanding of the chemical and physical properties of 3-Chlorophenyl cyclobutyl ketone, even in the absence of extensive experimental data on this specific compound.

Applications in Advanced Organic Synthesis

3-Chlorophenyl Cyclobutyl Ketone as a Versatile Synthetic Intermediate

3-Chlorophenyl cyclobutyl ketone is a versatile chemical building block utilized in the synthesis of more complex molecules. smolecule.com Its structure, featuring a cyclobutane (B1203170) ring, a ketone functional group, and a substituted phenyl ring, offers multiple points for chemical modification. The electron-withdrawing nature of the chlorine atom at the meta-position influences the reactivity of the aromatic ring, while the strained cyclobutane core provides unique pathways for skeletal rearrangements and functionalization. smolecule.com This compound serves as a key intermediate in the creation of various organic molecules, especially in the realm of pharmaceutical research and development. smolecule.com For instance, the closely related compound (3-Chlorophenyl)cyclopentylmethanone is recognized as an intermediate in the synthesis of compounds related to ketamine, which are known for their anesthetic properties. chemicalbook.com

Utilization in the Construction of Complex Organic Molecules